molecular formula C12H9ClFNO3 B13347856 Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13347856
M. Wt: 269.65 g/mol
InChI Key: AGGBHMLGGHPYHO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyloxalate in a basic solution (sodium ethoxide) of ethanol, followed by the addition of hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include heating and stirring to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation can produce isoxazole-3-carboxylic acids .

Scientific Research Applications

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate: Similar structure but lacks the chloro substituent.

    Ethyl 5-(2-Chloro-4-methylphenyl)isoxazole-3-carboxylate: Similar structure but has a methyl group instead of a fluoro group.

Uniqueness

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and other applications .

Biological Activity

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and applications based on diverse research findings.

  • Molecular Formula : C12H9ClFNO3
  • Molecular Weight : 269.65 g/mol
  • IUPAC Name : Ethyl 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate
  • Canonical SMILES : CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)Cl

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Isoxazole Ring : The initial step includes the cyclization of appropriate precursors to form the isoxazole ring.
  • Substitution Reactions : Nucleophilic substitutions introduce the chloro and fluoro groups onto the phenyl moiety.
  • Esterification : The final step involves esterification to yield the ethyl ester form of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase enzymes (COX). It has shown selective inhibition towards COX-2, which is crucial in inflammatory processes.

  • Selectivity Index : Studies report a COX-2 selectivity index of approximately 8.22, indicating a preference for inhibiting COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The isoxazole ring interacts with various enzymes, modulating their activity and influencing biological pathways related to inflammation and infection.
  • Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Case Study on Antibacterial Activity :
    • A study conducted by Birajdar et al. demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against S. aureus and E. coli, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Efficacy :
    • In vivo models showed significant reduction in paw edema in rats treated with the compound, indicating strong anti-inflammatory effects comparable to established NSAIDs .
  • Safety Profile :
    • Toxicological assessments revealed that high doses (LD50 > 2000 mg/kg) did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Applications

This compound has various applications across multiple fields:

  • Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting inflammatory diseases and infections.
  • Agricultural Chemistry : Explored for potential use in developing agrochemicals due to its bioactive properties.
  • Material Science : Investigated for applications in synthesizing advanced materials with specific functional properties.

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3

InChI Key

AGGBHMLGGHPYHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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